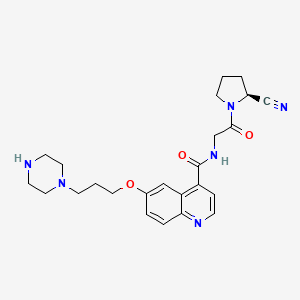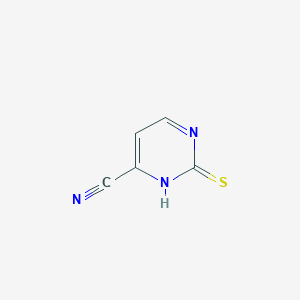
Glycine, N-acetyl-L-histidyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features an acetamido group, an imidazolyl group, and a propanamido group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide, with solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include purification steps such as high-performance liquid chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolone derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and propanamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, amine-substituted compounds, and various substituted peptides, depending on the specific reaction pathway.
科学研究应用
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and peptides.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialized materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of (S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and imidazolyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)butanoic acid: Contains a butanoic acid group, offering different chemical properties.
Uniqueness
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
属性
CAS 编号 |
23506-34-5 |
|---|---|
分子式 |
C10H14N4O4 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H14N4O4/c1-6(15)14-8(2-7-3-11-5-13-7)10(18)12-4-9(16)17/h3,5,8H,2,4H2,1H3,(H,11,13)(H,12,18)(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI 键 |
DVGRJKALLKJPSI-QMMMGPOBSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


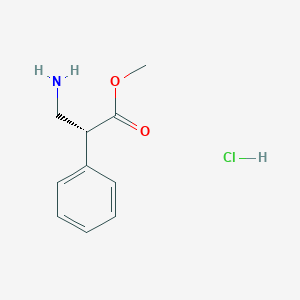
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)

![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
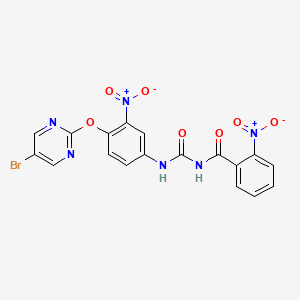
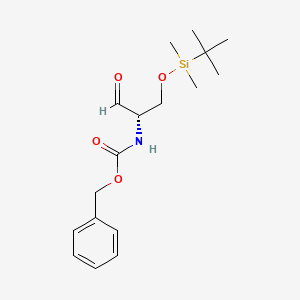
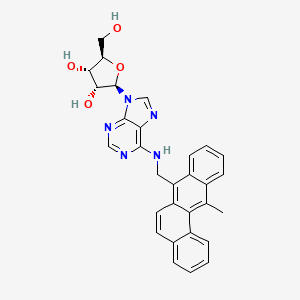
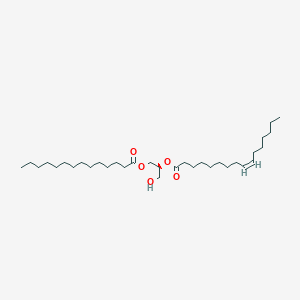
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
